Cas no 1541253-68-2 (imidazo2,1-f1,2,4triazine-2,4-diol)

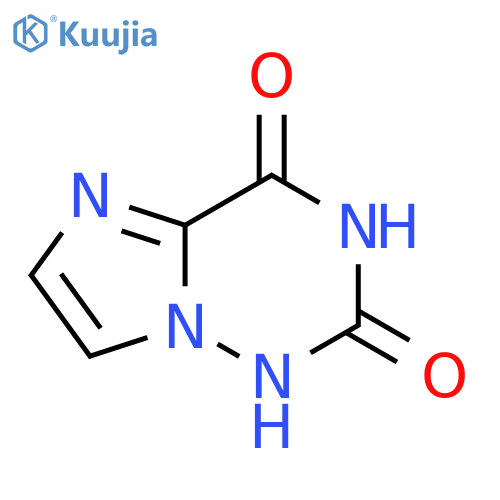

1541253-68-2 structure

商品名:imidazo2,1-f1,2,4triazine-2,4-diol

CAS番号:1541253-68-2

MF:C5H4N4O2

メガワット:152.110859870911

MDL:MFCD32876808

CID:5096326

PubChem ID:58279554

imidazo2,1-f1,2,4triazine-2,4-diol 化学的及び物理的性質

名前と識別子

-

- imidazo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione

- EOS-60747

- 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione

- imidazo2,1-f1,2,4triazine-2,4-diol

- DB-096118

- PS-18899

- MFCD31649752

- MFCD32876808

- CS-0142444

- 1541253-68-2

- SCHEMBL22569900

- C93050

- SCHEMBL15408051

- 1H,3H-imidazo[2,1-f][1,2,4]triazine-2,4-dione

- Imidazo[2,1-f][1,2,4]triazine-2,4-diol

- SY246985

- SY277941

- 1H,2H,3H,4H-imidazo[2,1-f][1,2,4]triazine-2,4-dione

-

- MDL: MFCD32876808

- インチ: 1S/C5H4N4O2/c10-4-3-6-1-2-9(3)8-5(11)7-4/h1-2H,(H2,7,8,10,11)

- InChIKey: OQCZUWSXPMWUJM-UHFFFAOYSA-N

- ほほえんだ: N12C=CN=C1C(=O)NC(=O)N2

計算された属性

- せいみつぶんしりょう: 152.03342538g/mol

- どういたいしつりょう: 152.03342538g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 217

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 76Ų

- 疎水性パラメータ計算基準値(XlogP): -0.7

imidazo2,1-f1,2,4triazine-2,4-diol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM535292-5g |

Imidazo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione |

1541253-68-2 | 95%+ | 5g |

$2520 | 2023-01-02 | |

| Chemenu | CM535292-1g |

Imidazo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione |

1541253-68-2 | 95%+ | 1g |

$840 | 2023-01-02 | |

| Enamine | EN300-250491-1.0g |

imidazo[2,1-f][1,2,4]triazine-2,4-diol |

1541253-68-2 | 1.0g |

$0.0 | 2023-02-28 | ||

| Chemenu | CM535292-10g |

Imidazo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione |

1541253-68-2 | 95%+ | 10g |

$4200 | 2023-01-02 | |

| eNovation Chemicals LLC | Y1219194-1G |

1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione |

1541253-68-2 | 97% | 1g |

$505 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1219194-5G |

1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione |

1541253-68-2 | 97% | 5g |

$1525 | 2024-07-21 | |

| Chemenu | CM535292-500mg |

Imidazo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione |

1541253-68-2 | 95%+ | 500mg |

$560 | 2023-01-02 | |

| Enamine | EN300-250491-1g |

imidazo[2,1-f][1,2,4]triazine-2,4-diol |

1541253-68-2 | 1g |

$0.0 | 2023-09-15 | ||

| 1PlusChem | 1P01FYJC-1g |

1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione |

1541253-68-2 | 95% | 1g |

$446.00 | 2024-06-20 | |

| 1PlusChem | 1P01FYJC-500mg |

1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione |

1541253-68-2 | 95% | 500mg |

$290.00 | 2024-06-20 |

imidazo2,1-f1,2,4triazine-2,4-diol 関連文献

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

1541253-68-2 (imidazo2,1-f1,2,4triazine-2,4-diol) 関連製品

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 2039-76-1(3-Acetylphenanthrene)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬